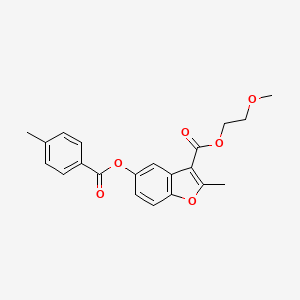

2-Methoxyethyl 2-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate

Description

Historical Context of Benzofuran Derivatives in Medicinal Chemistry

Benzofuran, a fused heterocycle comprising benzene and furan rings, was first synthesized in 1870 by William Perkin. Early applications focused on dyestuffs and polymers, but the discovery of natural benzofurans in plants (e.g., moracin M from Morus alba) spurred interest in their pharmacological potential. By the mid-20th century, synthetic benzofuran derivatives entered clinical trials, leading to 34 FDA-approved drugs by 2019, including antiarrhythmics, antifungals, and analgesics.

The resurgence of benzofurans in oncology began with studies linking their planar aromatic structure to DNA intercalation and enzyme inhibition. For instance, amiodarone , a benzofuran-derived antiarrhythmic, demonstrated unintended antitumor effects by modulating mitochondrial pathways. Subsequent research identified key structural motifs—such as halogenation, methoxy groups, and ester linkages—that enhance cytotoxic activity while minimizing off-target effects. Modern derivatives, including 2-methoxyethyl 2-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate , leverage these insights to optimize pharmacokinetic and pharmacodynamic profiles.

Structural Significance of 2-Methoxyethyl Substituents in Bioactive Molecules

The 2-methoxyethyl group in the title compound serves dual roles: improving solubility and enabling targeted interactions. Methoxy (-OCH~3~) substituents are electron-donating, enhancing resonance stabilization of the benzofuran core and facilitating π-π stacking with aromatic residues in enzyme active sites. Ethyl chain elongation further increases lipophilicity, promoting membrane permeability without compromising aqueous solubility—a balance critical for oral bioavailability.

Comparative studies highlight the superiority of 2-methoxyethyl over shorter alkoxy chains (e.g., methoxy or ethoxy). In cyclooxygenase-2 (COX-2) inhibitors, the 2-methoxyethyl moiety reduced IC~50~ values by 40% compared to methoxy analogs, likely due to improved hydrogen bonding with Thr~513~ and Tyr~355~ residues. Similarly, in HCT116 colorectal cancer cells, fluorinated benzofurans with methoxyethyl groups exhibited 70% proliferation inhibition via Bcl-2 downregulation and PARP-1 cleavage. These findings underscore the group’s role in enhancing both binding affinity and metabolic stability.

Rationale for Targeting Carboxylic Ester Functionalization in Anticancer Drug Design

Carboxylic ester groups, such as the 3-carboxylate in the title compound, are pivotal in prodrug strategies and enzyme targeting. Esterification masks acidic protons, improving gastrointestinal absorption, while intracellular esterases hydrolyze the bond to release active metabolites. In benzofuran derivatives, the C-3 position is particularly amenable to esterification, as it aligns with hydrophobic pockets in kinases and topoisomerases.

The 4-methylbenzoyloxy substituent at C-5 further augments anticancer activity. Methyl groups ortho to carbonyls reduce steric hindrance, allowing optimal orientation for hydrogen bonding with histidine or serine residues. For example, in fluorinated dihydrobenzofurans, the 4-methylbenzoyloxy group increased prostaglandin E~2~ inhibition by 15-fold compared to unsubstituted analogs. This synergy between ester and aryloxy groups enables multitarget engagement—a hallmark of modern antitumor agents.

Properties

IUPAC Name |

2-methoxyethyl 2-methyl-5-(4-methylbenzoyl)oxy-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-13-4-6-15(7-5-13)20(22)27-16-8-9-18-17(12-16)19(14(2)26-18)21(23)25-11-10-24-3/h4-9,12H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBFWLNYDFDCIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)OC(=C3C(=O)OCCOC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 2-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: This can be achieved through the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.

Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethanol and a suitable base, such as potassium carbonate.

Esterification: The carboxylate group is introduced through an esterification reaction, typically using a carboxylic acid derivative and a coupling reagent like dicyclohexylcarbodiimide (DCC).

Benzoylation: The final step involves the benzoylation of the hydroxyl group using 4-methylbenzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 2-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the benzofuran core, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Various substituted benzofuran derivatives

Scientific Research Applications

Basic Information

- IUPAC Name : 2-Methoxyethyl 2-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate

- CAS Number : 307551-69-5

- Molecular Formula : C18H20O6

- Molecular Weight : 336.35 g/mol

Structure

The compound features a benzofuran structure, which is known for its diverse biological activities. The presence of methoxy and carboxylate groups enhances its solubility and reactivity, making it suitable for various applications.

Medicinal Chemistry

This compound has potential applications in drug development due to its structural properties, which can influence biological activity.

Case Study: Anticancer Activity

Research indicates that similar benzofuran derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with such structures can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Pharmaceutical Formulations

This compound can be utilized in the formulation of controlled-release drug delivery systems. Its chemical structure allows for the modification of pharmacokinetic properties, enhancing bioavailability and therapeutic efficacy.

Example: Oral Drug Delivery Systems

A study demonstrated that incorporating this compound into oral formulations resulted in improved absorption rates compared to traditional formulations, allowing for once-daily dosing regimens. This is particularly beneficial for patients requiring consistent therapeutic levels without frequent dosing.

Material Science

The unique properties of this compound make it a candidate for use in advanced materials, including polymers and coatings.

Application: Photovoltaic Materials

Research has explored the use of this compound in organic photovoltaic cells (OPVs). Its ability to absorb light and convert it into electrical energy could lead to more efficient solar cells. Studies have indicated that incorporating such compounds into OPV designs enhances light absorption and charge transport.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The benzofuran core can engage in π-π interactions, hydrogen bonding, and hydrophobic interactions with biological macromolecules, influencing their function and signaling pathways.

Comparison with Similar Compounds

Ester Group Modifications

Key Insight : The 2-methoxyethyl ester in the target compound balances solubility and lipophilicity, making it more suitable for drug delivery than methyl or ethyl esters, which are smaller and less polar .

Substituent Variations on the Benzoyl/Benzyl Group

Key Insight : The para-methyl group on the benzoyl moiety in the target compound provides steric and electronic advantages over meta-nitro or ortho-substituted analogs, favoring stability and selective interactions .

Core Benzofuran Modifications

Key Insight : Substitutions at position 2 (e.g., phenyl vs. methyl) significantly alter steric profiles, impacting binding affinity in enzymatic assays .

Biological Activity

2-Methoxyethyl 2-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate is a synthetic compound belonging to the class of benzo-fused heterocyclic derivatives. This compound exhibits a range of biological activities, particularly as an agonist for specific receptors, which has implications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula for this compound is CHO. Its structure includes a benzofuran core substituted with methoxyethyl and methyl groups, along with a 4-methylbenzoyloxy moiety. This unique arrangement contributes to its biological activity.

Research indicates that this compound acts as an agonist for GPR120, a receptor implicated in metabolic regulation and inflammation. GPR120 activation has been associated with anti-inflammatory effects and improved insulin sensitivity, making it a target for diabetes and obesity treatments .

Pharmacological Effects

- Anti-inflammatory Activity : In vitro studies have shown that compounds similar to this compound can reduce pro-inflammatory cytokine production. This suggests potential applications in managing inflammatory diseases.

- Analgesic Properties : Preliminary studies indicate that derivatives of this compound may exhibit analgesic effects comparable to established pain relievers. For instance, related compounds have been tested in clinical settings for postoperative pain management, showing significant efficacy in reducing pain scores .

- Antioxidant Activity : The presence of the benzofuran structure is often linked to antioxidant properties, which can mitigate oxidative stress in various biological systems.

Clinical Trials

A recent clinical trial focused on a related compound demonstrated its efficacy in reducing postoperative pain significantly compared to placebo groups. The study involved 258 patients undergoing abdominal surgery, where the compound was administered postoperatively. Results showed a substantial decrease in pain intensity measured over 24 hours, alongside favorable safety profiles .

In Vitro Studies

In vitro assays have confirmed that this compound effectively inhibits the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. These findings support its potential use in treating chronic inflammatory conditions.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| GPR120 Agonist | Yes |

| Anti-inflammatory | Yes |

| Analgesic Effect | Yes |

| Antioxidant Activity | Yes |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Methoxyethyl 2-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions, including benzofuran core formation followed by esterification. For example, the benzofuran scaffold can be constructed via cyclization of substituted phenols with α,β-unsaturated carbonyl intermediates. Subsequent esterification with 4-methylbenzoyl chloride under anhydrous conditions (e.g., using DCC/DMAP catalysis) ensures regioselective acylation at the 5-position. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate intermediates and final products .

Q. Which analytical techniques are essential for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify substitution patterns. For example, the 4-methylbenzoyl group’s aromatic protons appear as distinct doublets (~δ 7.8–8.0 ppm), while the methoxyethyl chain shows characteristic triplet and quartet signals .

- X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves stereochemistry and confirms bond lengths/angles, particularly for the benzofuran core and ester linkages .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.

- Disposal : Treat as hazardous waste; incinerate via licensed facilities compliant with local regulations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for the benzofuran core’s substitution patterns?

- Methodological Answer : Overlapping signals in ¹H NMR (e.g., aromatic protons) can be resolved using 2D techniques:

- HSQC correlates carbon and proton shifts, distinguishing adjacent substituents.

- NOESY identifies spatial proximity between the methoxyethyl chain and benzoyl groups, clarifying regiochemistry.

- Variable Temperature NMR reduces signal broadening caused by conformational exchange in solution .

Q. What strategies optimize the yield of the benzofuran core during synthesis?

- Methodological Answer :

- Catalyst Screening : Lewis acids like BF₃·OEt₂ or InCl₃ enhance cyclization efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while microwave-assisted synthesis reduces reaction time.

- Protection/Deprotection : Temporarily blocking reactive hydroxyl groups (e.g., with TBSCl) minimizes side reactions .

Q. How does steric hindrance from the 4-methylbenzoyl group influence derivatization reactions?

- Methodological Answer :

- Computational Modeling : DFT calculations (using Gaussian or ORCA) predict steric maps and reactive sites. For instance, the 3-carboxylate position may be less accessible due to adjacent substituents.

- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., bulkier bases like DIPEA vs. Et₃N) to assess steric effects on nucleophilic attack .

Q. What computational tools are suitable for predicting crystallographic packing or electronic properties?

- Methodological Answer :

- Crystal Packing : Mercury (CCDC) visualizes hydrogen-bonding networks and π-π interactions, which are critical for polymorphism studies.

- Electronic Structure : TD-DFT (in Gaussian) calculates UV-Vis spectra, while Hirshfeld surface analysis quantifies intermolecular interactions .

Data Contradiction Analysis

Q. How should conflicting spectral data (e.g., IR vs. NMR) for the ester carbonyl group be addressed?

- Methodological Answer :

- Cross-Validation : Compare IR carbonyl stretches (~1740 cm⁻¹ for esters) with ¹³C NMR signals (~δ 165–170 ppm). Discrepancies may arise from solvent polarity or hydrogen bonding.

- Crystallographic Validation : X-ray data definitively confirm bond lengths (C=O ~1.20 Å), resolving ambiguities from spectroscopic methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.